((4-Methoxyphenyl)sulfonyl)-L-phenylalanine
Description
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(16(18)19)11-12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKQRNHRAQHJGB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Reagents :
-
L-Phenylalanine (1.0 equiv)
-
4-Methoxybenzenesulfonyl chloride (1.2 equiv)
-
Sodium hydroxide (2.5 equiv, 10% aqueous solution)
-
Dioxane/water (1:1 v/v) as solvent
-
-
Procedure :
Protected Amino Acid Strategy
To avoid potential side reactions at the carboxyl group, L-phenylalanine is often esterified before sulfonylation. The tert-butyl ester is preferred due to its stability under basic conditions.
Synthesis of tert-Butyl L-Phenylalaninate
Sulfonylation of Protected Intermediate
-
Reagents :
-
tert-Butyl L-phenylalaninate (1.0 equiv)
-
4-Methoxybenzenesulfonyl chloride (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) as solvent
-
-
Procedure :
Deprotection to Free Acid
-
Reagents :
-
Trifluoroacetic acid (TFA, 5.0 equiv)
-
Dichloromethane
-
-
Procedure :
Comparative Analysis of Methods
| Parameter | Direct Method | Protected Strategy |
|---|---|---|
| Yield | 65–75% | 70–80% |
| Purity (HPLC) | >95% | >98% |
| Racemization Risk | Low | Negligible |
| Operational Complexity | Moderate | High |
Key Insights :
-
The direct method is preferable for rapid synthesis but requires careful pH monitoring.
-
The protected strategy offers higher purity and is scalable for industrial applications.
Analytical Characterization
NMR Data (DMSO-d6)
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| α-CH | 4.32 | dd (J = 7.2, 5.1 Hz) |
| NH (sulfonamide) | 8.15 | s |
| Aromatic (4-OCH3) | 7.68–7.72 (d, 2H) | |
| OCH3 | 3.82 | s |
Chemical Reactions Analysis
Types of Reactions
((4-Methoxyphenyl)sulfonyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted analogs of the original compound.
Scientific Research Applications
((4-Methoxyphenyl)sulfonyl)-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ((4-Methoxyphenyl)sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The 4-methoxy group in MOS-L-phenylalanine is electron-donating, enhancing resonance stabilization of the sulfonyl group compared to electron-withdrawing substituents (e.g., -CF₃ in 4-(Trifluoromethyl)-L-phenylalanine ).
Biological Activity
((4-Methoxyphenyl)sulfonyl)-L-phenylalanine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound features a sulfonyl group attached to the phenylalanine backbone, which may influence its interaction with biological targets. The general structure can be represented as follows:
This structure allows for various interactions with proteins and enzymes, which are critical for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors:
- Target Enzymes : Similar compounds have been shown to interact with enzymes such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , which are crucial in cancer biology and angiogenesis.
- Binding Mechanism : The compound may bind to the active sites of target proteins, modulating their activity through competitive inhibition or allosteric modulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing:
- Cell Viability : The compound demonstrated reduced cell viability in several cancer models, indicating its potential as an anticancer agent.
- Mechanisms : It may induce apoptosis and inhibit cell proliferation through pathways involving EGFR and VEGFR-2 .
Antimicrobial Properties
The compound has also shown antimicrobial activity. In vitro studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Antioxidant Activity
Preliminary assessments indicate that this compound possesses antioxidant properties, potentially reducing oxidative stress in cells. This effect could be beneficial in preventing cellular damage associated with various diseases .
Case Studies
-
Anticancer Efficacy : A study focused on the cytotoxic effects of this compound on breast cancer cells demonstrated a significant decrease in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Induction of apoptosis via EGFR inhibition MDA-MB-231 15.0 Inhibition of VEGFR-2 signaling -
Antimicrobial Activity : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 20 Escherichia coli 30
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest that this compound may exhibit favorable absorption and distribution characteristics. Investigations into its metabolic stability indicate a promising profile for further development as a therapeutic agent .
Q & A
Q. Table 1: Reaction Condition Effects on Yield
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0°C → RT | 72 → 88 | 82 → 90 |
| Base (Triethylamine) | 1.0 eq. → 1.5 eq. | 65 → 92 | 78 → 89 |
How can structural characterization of this compound resolve ambiguities in sulfonyl group positioning?
Answer:
Advanced spectroscopic techniques are critical:
- NMR :
- ¹H NMR : Aromatic protons of the 4-methoxyphenyl group appear as two doublets (~7.8 ppm and ~7.0 ppm, J = 8.5 Hz). The methoxy singlet is at ~3.8 ppm.
- ¹³C NMR : The sulfonyl carbon resonates at ~55 ppm, distinct from ester or amide carbonyls.
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 334.09 (C₁₆H₁₇NO₅S⁺) .
- X-ray Crystallography : Resolves stereochemistry; the (S)-configuration of L-phenylalanine ensures chirality retention .
What strategies mitigate diastereomer formation during sulfonylation of L-phenylalanine?
Answer:
Diastereomers arise from incomplete stereocontrol at the sulfonylation step. Solutions include:
- Protection of Carboxylic Acid : Use tert-butyl esters to prevent racemization.
- Low-Temperature Reactions : Slow addition of sulfonyl chloride at 0°C reduces kinetic byproducts.
- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to the amino acid, removed post-sulfonylation .
Case Study : Unprotected L-phenylalanine yielded 15% diastereomers, while tert-butyl-protected analogs reduced this to <5% .
How does this compound interact with serine proteases, and what mechanistic insights exist?
Answer:
The sulfonyl group mimics the tetrahedral intermediate in protease catalysis, acting as a transition-state analog.
- Kinetic Studies : Competitive inhibition observed with Kᵢ = 2.3 µM for trypsin, determined via fluorogenic substrate assays.
- Docking Simulations : The 4-methoxy group enhances binding to hydrophobic S1 pockets (e.g., in thrombin), validated by mutagenesis (e.g., Trp215Ala reduces affinity 10-fold) .
Q. Table 2: Inhibitory Activity Against Proteases
| Protease | Kᵢ (µM) | Selectivity vs. Chymotrypsin |
|---|---|---|
| Trypsin | 2.3 | 12× |
| Thrombin | 0.9 | 45× |
What solvent systems stabilize this compound during long-term storage?
Answer:
Stability is pH- and solvent-dependent:
Q. Degradation Study :
- Half-life (25°C) : 3 days in PBS (pH 7.4) vs. 60 days in acetate buffer (pH 5.0).
How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Electrophilicity : The sulfonyl group’s electron-withdrawing nature increases the α-carbon’s susceptibility to nucleophiles (e.g., thiols).
- Activation Energy : Substitution at the para-methoxy phenyl ring requires >25 kcal/mol, making it inert under mild conditions.
- Applications : Predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
What analytical techniques resolve co-eluting impurities in HPLC analysis of this compound?
Answer:
- Mobile Phase Optimization : Use 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 20→60% ACN over 20 min) on a C18 column.
- LC-MS/MS : Differentiates impurities via m/z (e.g., des-methyl analog at m/z 320.08).
- Chiral HPLC : Resolves diastereomers using cellulose-based columns (e.g., Chiralpak IC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
